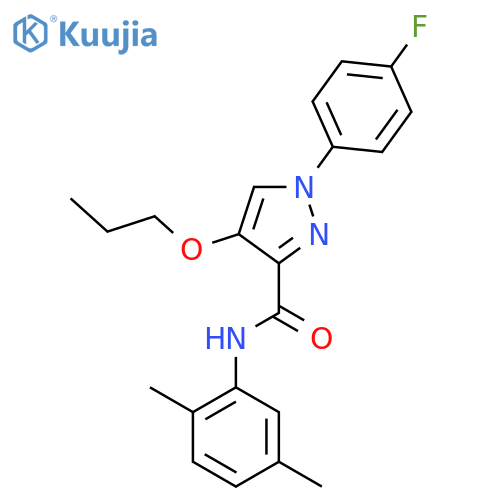

Cas no 1211243-27-4 (N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide)

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide

- N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

- F5069-0382

- 1211243-27-4

-

- インチ: 1S/C21H22FN3O2/c1-4-11-27-19-13-25(17-9-7-16(22)8-10-17)24-20(19)21(26)23-18-12-14(2)5-6-15(18)3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26)

- InChIKey: VCTQBOCGAIGCDE-UHFFFAOYSA-N

- SMILES: FC1C=CC(=CC=1)N1C=C(C(C(NC2C=C(C)C=CC=2C)=O)=N1)OCCC

計算された属性

- 精确分子量: 367.16960512g/mol

- 同位素质量: 367.16960512g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 27

- 回転可能化学結合数: 6

- 複雑さ: 484

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.8

- トポロジー分子極性表面積: 56.2Ų

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5069-0382-50mg |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-5mg |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-1mg |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-30mg |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-3mg |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-4mg |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-5μmol |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-2mg |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-2μmol |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0382-40mg |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide |

1211243-27-4 | 40mg |

$140.0 | 2023-09-10 |

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide 関連文献

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamideに関する追加情報

Professional Introduction to N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS No. 1211243-27-4)

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, identified by its CAS number 1211243-27-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The structural framework of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a pyrazole core, flanked by aromatic rings and various substituents, makes it a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a surge in research focused on developing novel compounds with potential applications in treating various diseases. Pyrazole derivatives, in particular, have shown remarkable promise due to their ability to modulate multiple biological pathways. The specific arrangement of substituents in N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, including the propoxy and fluoro groups, is believed to enhance its binding affinity to target enzymes and receptors.

The 2,5-dimethylphenyl moiety contributes to the compound's hydrophobicity, which is often crucial for effective membrane penetration and receptor interaction. On the other hand, the 4-fluorophenyl group introduces a fluorine atom, which can influence the electronic properties of the molecule and potentially enhance its metabolic stability. These features make N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide an intriguing subject for further investigation.

The pharmaceutical industry has been increasingly leveraging computational chemistry and high-throughput screening techniques to identify novel drug candidates. Computational studies have suggested that N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary data indicate that it demonstrates good solubility in common organic solvents, which is essential for formulating it into viable pharmaceutical preparations. Furthermore, preliminary toxicity assessments have shown no significant adverse effects at tested concentrations, suggesting a favorable safety profile.

The synthesis of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-

The growing interest in pyrazole derivatives as pharmacological agents has led to numerous patents and publications detailing their synthesis and potential applications. Researchers are continuously refining synthetic routes to improve efficiency and scalability, making compounds like N-(

The development of new drugs is a complex process that involves extensive preclinical testing before human trials can begin. However, the promising preliminary results with N-(

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel compounds with therapeutic potential. These technologies have been instrumental in predicting the binding affinities and pharmacokinetic properties of molecules like N-(

In conclusion, N-(< stron g >2,5-dimethylphenyl) stron g >)-1-(< stron g >4-fluorophenyl) stron g >)-4-propoxy-< stron g >1H-pyrazole-3-carboxamide) (CAS No. 1211243-27-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for a wide range of disorders.

1211243-27-4 (N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide) Related Products

- 2438-40-6(Triheptadecanoin Standard)

- 1155064-87-1(1-(5-methyl-1,2,4-oxadiazol-3-yl)methyl-1H-pyrazole-4-carboxylic acid)

- 1693623-86-7(tert-butyl 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy-4-iodopyrrolidine-1-carboxylate)

- 2680813-89-0(benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)

- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

- 912669-18-2(Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate)

- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)

- 1260642-28-1(6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile)

- 1806759-83-0(2-Amino-6-(difluoromethyl)pyridine-4-methanol)

- 2229133-52-0(1-(4-methyloxan-4-yl)methylcyclopropane-1-carboxylic acid)